molecular formula C6H4Cl2FN B2953396 2,4-Dichloro-5-fluoroaniline CAS No. 348-64-1

2,4-Dichloro-5-fluoroaniline

Cat. No.: B2953396
CAS No.: 348-64-1
M. Wt: 180
InChI Key: DKMSPQQQAXTFLP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,4-Dichloro-5-fluoroaniline are not fully understood due to the lack of specific studies on this compound. It is known that anilines, in general, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure and properties of the aniline compound. For instance, some anilines can act as inhibitors or activators of certain enzymes, while others can bind to proteins and alter their function .

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. It is known that anilines can influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood due to the lack of specific studies on this compound. It is known that anilines can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown due to the lack of specific studies on this compound. It is known that the effects of anilines can change over time in laboratory settings. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of anilines can vary with different dosages in animal models .

Metabolic Pathways

It is known that anilines can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

It is known that anilines can be transported and distributed within cells and tissues in various ways .

Subcellular Localization

It is known that anilines can be localized in various subcellular compartments, and their activity or function can be affected by their localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Dichloro-5-fluoroaniline typically involves the ammoniation of 2,4-Dichloro-5-fluoronitrobenzene. The specific steps are as follows :

    Reduction of 2,4-Dichloro-5-fluoronitrobenzene: This compound is reacted with hydrogen in the presence of iron powder.

    Distillation: The reaction product is distilled to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-fluoroaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.

    Reduction Reactions: It can be reduced to form different aniline derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide.

    Reduction: Hydrogen gas and iron powder are typically used.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while reduction can yield different aniline derivatives .

Scientific Research Applications

2,4-Dichloro-5-fluoroaniline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Similar in structure but lacks the fluorine atom.

    2,5-Dichloroaniline: Another similar compound with different chlorine substitution.

    2-Fluoroaniline: Contains a fluorine atom but lacks chlorine atoms.

Uniqueness

2,4-Dichloro-5-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses. The combination of these substituents allows for a wide range of chemical reactions and applications .

Properties

IUPAC Name

2,4-dichloro-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMSPQQQAXTFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956278
Record name 2,4-Dichloro-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-64-1
Record name 2,4-Dichloro-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 348-64-1
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